2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO. It is a halogenated aromatic compound, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-(trifluoromethoxy)aniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent like acetone or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .
Scientific Research Applications
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing halogenated aromatic rings.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns on the benzene ring.
4-Iodobenzotrifluoride: Contains an iodine and trifluoromethyl group but lacks the chlorine atom.
2-Chloro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group and chlorine but with an amino group instead of iodine
Uniqueness
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical reactivity and physical properties. This combination makes it a valuable intermediate in various synthetic applications and research fields .
Properties
IUPAC Name |
2-chloro-1-iodo-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJTTNPYSKSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650437 | |
Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345226-19-9 | |
Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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